Sigma-1 Receptor Binding Affinity: Pregnenolone Sulfate vs. DHEA Sulfate
Pregnenolone sulfate (PS) exhibits significantly higher binding affinity for the sigma-1 receptor compared to dehydroepiandrosterone sulfate (DHEAS). The Ki value for PS is 3.196 ± 0.823 μM, while DHEAS has a Ki of 15.126 ± 7.69 μM [1]. This difference in affinity suggests that PS is a more potent sigma-1 receptor agonist, a finding that is critical for applications targeting sigma-1 mediated pathways in neuroprotection, cognition, and pain.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Pregnenolone Sulfate: Ki = 3.196 ± 0.823 μM |
| Comparator Or Baseline | DHEA Sulfate: Ki = 15.126 ± 7.69 μM |
| Quantified Difference | PS has an approximately 4.7-fold higher binding affinity than DHEAS. |
| Conditions | In vitro radioligand binding assay using (+)-[3H]-SKF 10047 in rat brain homogenates. |
Why This Matters
This quantitative difference in receptor affinity provides a clear, data-driven rationale for selecting pregnenolone sulfate over DHEA sulfate in research studies where sigma-1 receptor activation is the primary mechanism of interest.
- [1] Su TP, et al. Steroid binding at sigma receptors suggests a link between endocrine, nervous, and immune systems. Science. 1988; 240: 219-221. View Source
